(3-Fluorophenyl)methanethiol
Overview
Description
(3-Fluorophenyl)methanethiol, also known as 3-fluorobenzyl hydrosulfide, is an organosulfur compound with the molecular formula C7H7FS. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a thiol group (-SH) attached to the methylene bridge. It is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
(3-Fluorophenyl)methanethiol, also known as 3-fluorobenzyl hydrosulfide It is structurally similar to methanethiol, a volatile sulfur compound (vsc) that has been associated with cancer . Methanethiol is predominantly produced by gut bacteria and is rapidly degraded by the methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1) . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Based on its structural similarity to methanethiol, it may interact with the same or similar biochemical pathways .
Biochemical Pathways
Methanethiol, a compound structurally similar to this compound, is involved in sulfur metabolism . Dysregulation of sulfur metabolism, resulting in elevated levels of VSCs, has been associated with cancer . Methanethiol is produced by gut bacteria and is rapidly degraded by the MTO activity of SELENBP1 . An increase in methanethiol levels may derive from non-enzymatic reactions, such as a Maillard reaction between glucose and methionine, two metabolites enriched in cancer cells .
Pharmacokinetics
Methanethiol is rapidly degraded by the MTO activity of SELENBP1 .
Result of Action
Methanethiol, a structurally similar compound, has been proposed as a promising biomarker for non-invasive cancer diagnosis .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the ingestion of dietary proteins that contain high amounts of methionine may result in increased methanethiol production by the gut microbiome . Furthermore, activated charcoal and zinc salts have been demonstrated to neutralize sulfur-containing malodorous gases such as methanethiol .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Fluorophenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: (3-Fluorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(3-Fluorophenyl)methanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(4-Fluorophenyl)methanethiol: Similar structure but with the fluorine atom in the para position.
(2-Fluorophenyl)methanethiol: Similar structure but with the fluorine atom in the ortho position.
Benzyl mercaptan: Lacks the fluorine atom, making it less reactive in certain reactions.
Uniqueness: (3-Fluorophenyl)methanethiol is unique due to the presence of the fluorine atom in the meta position, which can significantly influence its chemical reactivity and interactions with biological targets. This positional isomerism can lead to different physical and chemical properties compared to its ortho and para counterparts.
Properties
IUPAC Name |
(3-fluorophenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZGGJCLPBGARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375756 | |
Record name | (3-fluorophenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40096-23-9 | |
Record name | (3-fluorophenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40096-23-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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